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Introduction
Triangulo-dodecacarbonyltriosmium, with the chemical formula Os₃(CO)₁₂, is a significant

organometallic compound that serves as a cornerstone in the study of metal carbonyl clusters.

[1] Its stable, trinuclear osmium core and well-defined structure make it an excellent model for

investigating metal-metal bonding, ligand fluxionality, and reactivity. A thorough understanding

of its spectroscopic properties is fundamental to its application in synthesis, catalysis, and

materials science. This guide provides a comprehensive overview of the key spectroscopic

characteristics of Os₃(CO)₁₂, detailed experimental protocols for its analysis, and visual

representations of the underlying principles and workflows.

Data Presentation: Spectroscopic Summary
The spectroscopic data for Triangulo-dodecacarbonyltriosmium are summarized below,

providing a quantitative basis for its identification and characterization.

Table 1: Infrared (IR) Spectroscopic Data
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Wavenumber
(cm⁻¹)

Assignment Solvent/Medium Reference

2068 A₁' Cyclohexane [2]

2035 E' Cyclohexane [2]

2013 A₂" Cyclohexane [2]

2002 E" Cyclohexane [2]

500-400 Metal-Carbon Stretch KBr pellet [2]

The D₃h point group symmetry of Os₃(CO)₁₂ gives rise to four distinct IR-active carbonyl

stretching modes.[2][3]

Table 2: Raman Spectroscopic Data
Wavenumber
(cm⁻¹)

Assignment Solvent Reference

2130 A₁' Dichloromethane [4]

2035 E' Dichloromethane [4]

2018 E' Dichloromethane [4]

Raman spectroscopy provides complementary information to IR, particularly for identifying

symmetric vibrations.[4]

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Nucleus
Chemical Shift
(δ, ppm)

Coupling
Constant (J,
Hz)

Solvent/Tempe
rature

Reference

¹³C
~183, ~173

(axial, equatorial)
-

Variable

Temperature
[5]

¹³C (averaged) -
¹J(¹⁸⁷Os-¹³C) =

33 ± 1
150 °C [6]

¹⁸⁷Os

-4671.3 (for a

related Os(II)

arene complex)

- - [7]

Variable temperature ¹³C NMR studies reveal the fluxional behavior of the carbonyl ligands.[5]

The coupling between ¹⁸⁷Os and ¹³C provides evidence for an internuclear exchange

mechanism.[6] Direct detection of ¹⁸⁷Os is challenging due to its low gyromagnetic ratio and

natural abundance.[7][8]

Table 4: Mass Spectrometry (MS) Data
Technique

Key Fragments
(m/z)

Observations Reference

Electron Ionization

(EI)

[Os₃(CO)₁₂]⁺ and

successive loss of CO

ligands

The molecular ion

peak is observed,

followed by a series of

peaks corresponding

to the sequential loss

of the twelve carbonyl

groups.

[9]

Mass spectrometry is a powerful tool for confirming the molecular weight and the composition

of the metal carbonyl cluster.[9]

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

available.

Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the carbonyl ligands in Os₃(CO)₁₂.

Methodology:

Sample Preparation:

Solution: Prepare a dilute solution of Os₃(CO)₁₂ (approx. 0.5-1.0 mg/mL) in a suitable

infrared-transparent solvent such as cyclohexane or hexane.[2] The solvent must be dry

and free of absorbing impurities in the carbonyl stretching region (1800-2200 cm⁻¹).

Solid (KBr Pellet): Grind a small amount of Os₃(CO)₁₂ (approx. 1-2 mg) with dry potassium

bromide (KBr) powder (approx. 100-200 mg). Press the mixture into a transparent pellet

using a hydraulic press.[2]

Instrumentation:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Select an appropriate detector, such as a deuterated triglycine sulfate (DTGS) or a

mercury cadmium telluride (MCT) detector.

Data Acquisition:

Record a background spectrum of the pure solvent or an empty KBr pellet.

Place the sample in the beam path and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

absorbance or transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis:

Identify the characteristic absorption bands in the 1800-2200 cm⁻¹ region, which

correspond to the C-O stretching vibrations.[10]

Analyze the lower frequency region (400-600 cm⁻¹) for metal-carbon stretching and

bending modes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the structure and dynamic behavior of Os₃(CO)₁₂ in solution.

Methodology:

Sample Preparation:

Dissolve an appropriate amount of Os₃(CO)₁₂ in a deuterated solvent (e.g., CDCl₃,

toluene-d₈). The concentration will depend on the nucleus being observed and the

spectrometer's sensitivity. For ¹³C NMR, a more concentrated sample may be required.

Filter the solution into a clean, dry NMR tube.

Instrumentation:

Use a high-field NMR spectrometer.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the

spectrum.

For variable temperature studies, the spectrometer must be equipped with a temperature

control unit.

Data Acquisition:

Tune and match the probe for the desired nucleus (e.g., ¹³C).

Acquire the spectrum using appropriate pulse sequences.
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For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate

signal-to-noise ratio.

For variable temperature experiments, allow the sample to equilibrate at each temperature

before acquiring the spectrum.

Data Analysis:

Process the raw data (Free Induction Decay - FID) by applying Fourier transformation,

phase correction, and baseline correction.

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS).

Analyze the number of signals, their chemical shifts, and their multiplicities to deduce the

structure and symmetry of the molecule in solution.[11]

Changes in the spectrum as a function of temperature can provide information on fluxional

processes.[5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Os₃(CO)₁₂.

Methodology:

Sample Introduction:

Introduce a small amount of the solid sample directly into the ion source using a direct

insertion probe.

Ionization:

Utilize Electron Ionization (EI) as the ionization method. In EI-MS, the sample is

bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and their abundance is recorded as a function of their

m/z value.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the intact ionized molecule.

Analyze the fragmentation pattern, which for Os₃(CO)₁₂ will show the sequential loss of

CO ligands.[9] This pattern is characteristic of metal carbonyls.

Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the

spectroscopic analysis of Triangulo-dodecacarbonyltriosmium.
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Caption: Workflow for Infrared (IR) Spectroscopic Analysis.
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Caption: Logic of Variable Temperature NMR for Fluxionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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